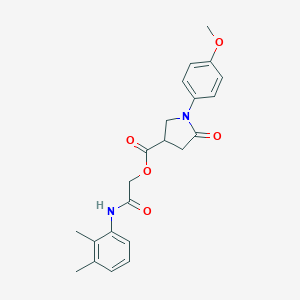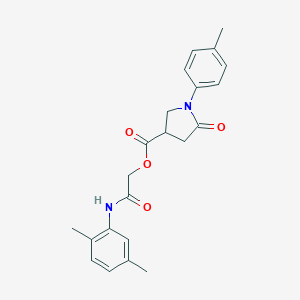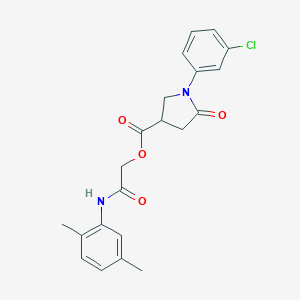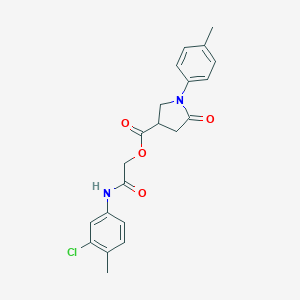![molecular formula C20H20N4O B271316 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide, also known as MIIP, is a small molecule inhibitor that has been widely used in scientific research. MIIP has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Mecanismo De Acción
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide functions as an inhibitor of the protein-protein interaction between the transcription factor NF-κB and its co-activator CBP/p300. NF-κB is a key regulator of inflammation and immune response, and its activation has been linked to various diseases, including cancer and inflammation. By inhibiting the interaction between NF-κB and CBP/p300, this compound prevents the transcriptional activation of NF-κB target genes, leading to anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. This compound has also been shown to have high selectivity for NF-κB, minimizing off-target effects. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide research. One direction is to optimize the synthesis method of this compound to improve its solubility and stability. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of this compound analogs with improved efficacy and selectivity may lead to the discovery of novel therapeutics.
Métodos De Síntesis
The synthesis of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide involves the condensation of 4-methylphenyl-1,2-diamine with 2-(2-bromoethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole in the presence of a palladium catalyst. The resulting product is then reacted with 3-bromo-propanoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has been extensively used in scientific research for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C20H20N4O |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-[4-methyl-2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-1-yl]propanamide |
InChI |
InChI=1S/C20H20N4O/c1-13-7-9-14(10-8-13)19-17(11-12-18(21)25)24-16-6-4-3-5-15(16)23(2)20(24)22-19/h3-10H,11-12H2,1-2H3,(H2,21,25) |
Clave InChI |
NDVSKNDDNQDQBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)C)CCC(=O)N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)C)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




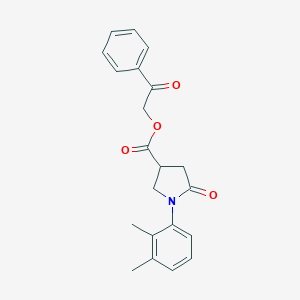
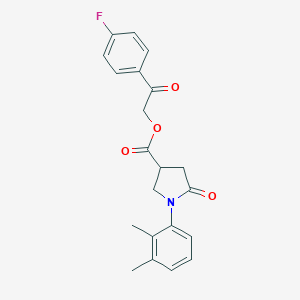
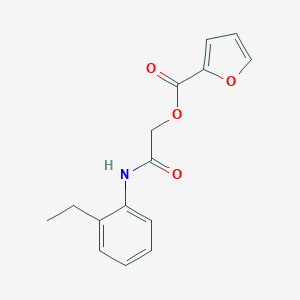

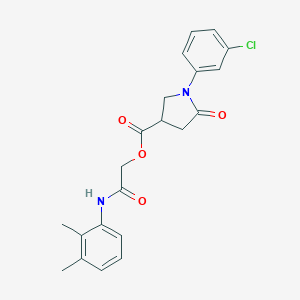
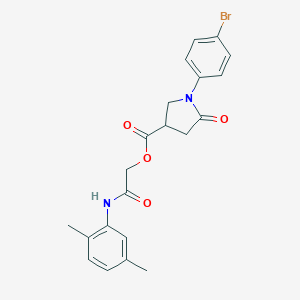
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
